molecular formula C8H13BrO B6206216 2-bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one CAS No. 2149312-09-2

2-bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one

Cat. No. B6206216
CAS RN: 2149312-09-2
M. Wt: 205.1
InChI Key:
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Description

2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one, also known as 2-Bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one, is a synthetic compound with a variety of applications in the scientific research field. It is a colorless solid that is soluble in organic solvents. The compound is an important intermediate in the synthesis of various pharmaceuticals, such as anesthetics, anti-inflammatory agents, and anticonvulsants. It is also used in the synthesis of polymers, surfactants, and other materials.

Mechanism of Action

2-bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one(3,3-dimethylcyclobutyl)ethan-1-one acts as an intermediate in the synthesis of various pharmaceuticals, polymers, surfactants, and other materials. It can be used as a reagent in organic synthesis and in the production of other compounds.
Biochemical and Physiological Effects
2-bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one(3,3-dimethylcyclobutyl)ethan-1-one has not been studied extensively in terms of its biochemical and physiological effects. However, it is believed to be relatively non-toxic, as it is not readily absorbed through the skin or gastrointestinal tract. Additionally, it is not metabolized by the body, and is rapidly eliminated from the body.

Advantages and Limitations for Lab Experiments

2-bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one(3,3-dimethylcyclobutyl)ethan-1-one has several advantages and limitations for use in laboratory experiments. The compound is relatively non-toxic, and is not readily absorbed through the skin or gastrointestinal tract. Additionally, it is not metabolized by the body, and is rapidly eliminated from the body. However, the compound is volatile and flammable, and should be handled with care.

Future Directions

There are several potential future directions for research involving 2-bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one(3,3-dimethylcyclobutyl)ethan-1-one. These include studying the compound’s potential applications in drug delivery, exploring its use as a reagent in organic synthesis, and investigating its potential as a catalyst in the synthesis of other compounds. Additionally, further research could be done to determine the compound’s biochemical and physiological effects, and to investigate its potential toxicity.

Synthesis Methods

2-bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one(3,3-dimethylcyclobutyl)ethan-1-one is synthesized by a reaction between bromine and 3,3-dimethylcyclobutanol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature, and the product is isolated by distillation.

Scientific Research Applications

2-bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one(3,3-dimethylcyclobutyl)ethan-1-one is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as anesthetics, anti-inflammatory agents, and anticonvulsants. It is also used in the synthesis of polymers, surfactants, and other materials. Additionally, it is used as a reagent in organic synthesis and in the production of other compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound.", "Starting Materials": [ "3,3-dimethylcyclobutanone", "bromine", "sodium hydroxide", "ethanol", "acetic acid", "sodium acetate", "sulfuric acid", "sodium bisulfite" ], "Reaction": [ "Step 1: 3,3-dimethylcyclobutanone is reacted with bromine in the presence of sodium hydroxide and ethanol to yield 2-bromo-3,3-dimethylcyclobutanone.", "Step 2: 2-bromo-3,3-dimethylcyclobutanone is then reacted with acetic acid and sodium acetate to yield 2-bromo-1-(3,3-dimethylcyclobutyl)ethan-1-one.", "Step 3: The final compound is purified by treatment with sulfuric acid and sodium bisulfite to remove impurities and obtain the desired product." ] }

CAS RN

2149312-09-2

Molecular Formula

C8H13BrO

Molecular Weight

205.1

Purity

95

Origin of Product

United States

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